exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
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Overview
Description
exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrrolidinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Butynyl Chain: The butynyl chain can be attached using alkylation reactions with appropriate alkynyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the alkyne group, converting it to alkenes or alkanes.
Substitution: The pyrrolidinyl group can participate in substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkenes, alkanes.
Substitution Products: Various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol: A similar compound with slight structural variations.
2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one: A ketone derivative with different reactivity.
Uniqueness
The unique combination of the bicyclic structure, pyrrolidinyl group, and butynyl chain in exo-2-(4-(1-Pyrrolidinyl)-2-butynyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol distinguishes it from other compounds. This structural uniqueness contributes to its specific chemical reactivity and potential biological activities.
Properties
CAS No. |
49832-47-5 |
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Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-(4-pyrrolidin-1-ylbut-2-ynyl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C18H29NO/c1-16(2)15-8-10-17(16,3)18(20,14-15)9-4-5-11-19-12-6-7-13-19/h15,20H,6-14H2,1-3H3 |
InChI Key |
YOSLJXMDGDYEFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(CC#CCN3CCCC3)O)C)C |
Origin of Product |
United States |
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